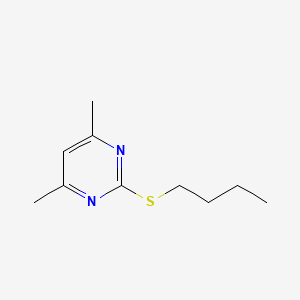

2-(Butylsulfanyl)-4,6-dimethylpyrimidine

Description

2-(Butylsulfanyl)-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a sulfur-linked butyl group at the 2-position and methyl groups at the 4- and 6-positions. Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in , where this compound was synthesized by refluxing 2-(butylthio)-4,6-dimethylpyrimidine with bromobenzaldehyde in a sodium hydroxide solution containing tetrabutylammonium iodide, yielding 65% of the product . This compound serves as a precursor for further functionalization, such as styryl group additions, which are critical in materials science applications.

Properties

CAS No. |

55749-27-4 |

|---|---|

Molecular Formula |

C10H16N2S |

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-butylsulfanyl-4,6-dimethylpyrimidine |

InChI |

InChI=1S/C10H16N2S/c1-4-5-6-13-10-11-8(2)7-9(3)12-10/h7H,4-6H2,1-3H3 |

InChI Key |

WBFMKGRUVHRHBZ-UHFFFAOYSA-N |

SMILES |

CCCCSC1=NC(=CC(=N1)C)C |

Canonical SMILES |

CCCCSC1=NC(=CC(=N1)C)C |

Other CAS No. |

55749-27-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural analogs of 2-(butylsulfanyl)-4,6-dimethylpyrimidine vary in substituents at the 2-position, leading to differences in reactivity, physical properties, and applications. Below is a detailed comparison categorized by substituent type:

Sulfanyl Derivatives with Alkyl/Aryl Groups

Key Observations :

- Alkylsulfanyl derivatives (e.g., butyl) are synthesized via straightforward nucleophilic substitutions, while azetidinyl and carboxymethylthio derivatives may require specialized reagents or conditions.

- The butylsulfanyl variant is primarily a synthetic intermediate, whereas carboxymethylthio derivatives may have niche biochemical uses .

Styryl Derivatives (Suzuki-Miyaura Reaction Products)

Key Observations :

- Styryl derivatives exhibit tunable photophysical properties, influenced by substituents (e.g., methoxy enhances electron density, CF₃ withdraws electrons) .

- Yields vary significantly (28–79%), reflecting differences in steric and electronic effects during synthesis.

Acetamide and Sulfonamide Derivatives

Key Observations :

- Acetamide derivatives form hydrogen-bonded networks, enabling applications in crystal engineering .

- Sulfadimidine’s sulfonamide group confers biological activity, contrasting with the inert butylsulfanyl group in the parent compound .

Metal Complexes

| Compound Name | Metal Center | Coordination Geometry | Structural Features | Reference |

|---|---|---|---|---|

| Cu(I) complex with disulfanyl ligand | Cu(I) | Distorted tetrahedral | π–π stacking (3.59 Å centroid distance) |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.